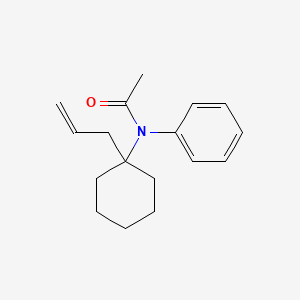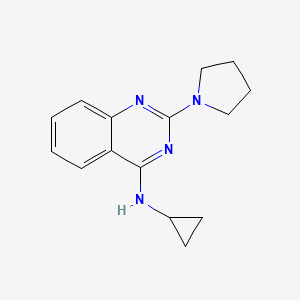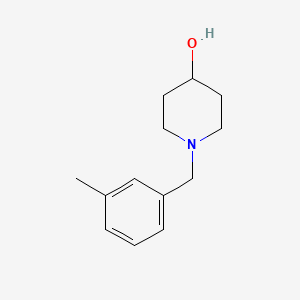![molecular formula C14H19N3O2S B5656403 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B5656403.png)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely include a thieno[2,3-d]pyrimidin-4-one core, which is a bicyclic system with a thiophene ring fused with a pyrimidin-4-one ring .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly as a lead compound for developing new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer, bacterial infections, and inflammatory conditions .
Antimicrobial Agents
Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit antimicrobial properties . They have been tested against a range of bacterial and fungal strains, showing promising results in inhibiting microbial growth .
Anticancer Research
The compound’s ability to interfere with cellular processes has made it a subject of interest in anticancer research . Studies have explored its potential to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor . It can bind to specific enzymes, altering their activity. This property is valuable in designing inhibitors for enzymes that are overactive in certain diseases, such as proteases in cancer or enzymes involved in metabolic disorders .
Material Science
Beyond biological applications, the compound’s unique chemical properties have been leveraged in material science. It has been used in the synthesis of novel materials with specific electronic, optical, or mechanical properties, which can be applied in various technological advancements.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Sigma-Aldrich Springer Sigma-Aldrich Springer : Sigma-Aldrich : Springer : Sigma-Aldrich : Springer
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-5-16(6-2)11(18)7-17-8-15-13-12(14(17)19)9(3)10(4)20-13/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPKTZQRUAPCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N,N-diethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B5656360.png)
![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)
![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)
![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)

![2-imino-1-isopropyl-N,10-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5656392.png)
![1-methyl-4-[2-(methylsulfonyl)ethyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656395.png)
![1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)
